molecular formula C12H12N2O5 B2796272 3-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034430-93-6

3-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2796272
CAS No.: 2034430-93-6
M. Wt: 264.237
InChI Key: YOOCLORBUYJVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a furan-2-carbonyl group and an oxazolidine-2,4-dione group.


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .

Scientific Research Applications

Design and Characterization of Synthetic Oxazepine Derivatives

Research into synthetic oxazepine derivatives, which are structurally related to the compound , has demonstrated their potential in various applications. The study by Jirjees (2022) explored the synthesis of oxazepine derivatives using Schiff bases derived from aniline and furan-2-carbaldehyde, among others. These compounds were characterized using FTIR, mass spectral, and elemental analyses, highlighting their purity and structural features Israa Jirjees, 2022.

Novel Access to Oxazolidine-2,4-diones

Zhang et al. (2015) developed a method for synthesizing oxazolidine-2,4-diones, which are related to the target compound. This method utilizes a tandem phosphorus-mediated carboxylative condensation-cyclization reaction with atmospheric carbon dioxide, offering a convenient and environmentally friendly approach to these biologically significant compounds Wen-Zhen Zhang, T. Xia, Xu-Tong Yang, Xiao‐Bing Lu, 2015.

Synthesis and Biological Activity of Piperazine-Dione Derivatives

Kumar et al. (2013) investigated the synthesis of piperazine-dione derivatives using a variety of amines, including furan-2-ylmethanamine. These compounds were evaluated for their anticancer activity, demonstrating the potential therapeutic applications of structurally related compounds Sandeep Kumar, Nikhil Kumar, P. Roy, S. Sondhi, 2013.

Efficient Synthesis for Anti-AIDS Drug Building Blocks

A study by Hayashi et al. (2016) developed an efficient synthesis method for a key building block of HIV protease inhibitors. This process featured a diphenylprolinol-catalyzed cross aldol reaction, demonstrating the significance of these compounds in developing treatments for life-threatening diseases Y. Hayashi, T. Aikawa, Yasuharu Shimasaki, H. Okamoto, Yosuke Tomioka, T. Miki, M. Takeda, T. Ikemoto, 2016.

Future Directions

The future directions for research on “3-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by a better understanding of the structure-activity relationship (SAR) of these compounds .

Properties

IUPAC Name

3-[1-(furan-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c15-10-7-19-12(17)14(10)8-3-4-13(6-8)11(16)9-2-1-5-18-9/h1-2,5,8H,3-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOCLORBUYJVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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